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molecular formula C8H11NOS B8338554 (RS)-6-hydroxymethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

(RS)-6-hydroxymethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B8338554
M. Wt: 169.25 g/mol
InChI Key: BDGSJVKKPJPZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04261999

Procedure details

(RS)-6-Carboxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (3.7 g) is added, under a nitrogen atmosphere and in small portions, to a solution of lithium aluminum hydride (1.1 g) in tetrahydrofuran (45 cc); the resulting suspension is heated under reflux for 4 hours. After cooling, water (1.35 cc), 5N aqueous sodium hydroxide solution (0.95 cc) and water (4.35 cc) are successively added dropwise. The inorganic salts formed are filtered off and washed with methylene chloride (5×20 cc). The filtrates are combined and evaporated to dryness under reduced pressure (25 mm Hg; 3.3 kPa) at 60° C. The residue is dissolved in boiling acetonitrile (15 cc) and the solution is cooled and then kept at 5° C. for 20 hours. The resulting crystals are filtered off, washed with cyclohexane and dried at 20° C. under reduced pressure (0.1 mm Hg; 0.013 kPa). (RS)-6-Hydroxymethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.2 g), melting at 110° C., is thus obtained.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[NH:9][CH2:8][C:7]2[CH:10]=[CH:11][S:12][C:6]=2[CH2:5]1)(O)=[O:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[OH:2][CH2:1][CH:4]1[NH:9][CH2:8][C:7]2[CH:10]=[CH:11][S:12][C:6]=2[CH2:5]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(=O)(O)C1CC2=C(CN1)C=CS2
Name
Quantity
1.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.35 mL
Type
reactant
Smiles
O
Name
Quantity
0.95 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.35 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The inorganic salts formed
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with methylene chloride (5×20 cc)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure (25 mm Hg; 3.3 kPa) at 60° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
dried at 20° C. under reduced pressure (0.1 mm Hg; 0.013 kPa)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OCC1CC2=C(CN1)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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